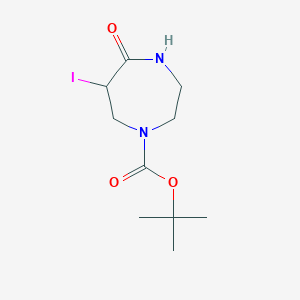

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Description

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₉IN₂O₃) is a seven-membered diazepane derivative functionalized with an iodo substituent at position 6, a ketone group at position 5, and a tert-butyl carbamate protecting group at position 1. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex heterocycles. Its iodine moiety makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki or Heck reactions), while the tert-butyloxycarbonyl (Boc) group facilitates selective deprotection during multi-step syntheses .

The compound is commercially available (e.g., from CymitQuimica) at a premium price (€692.00 for 50 mg), reflecting its specialized applications . Structural characterization typically involves NMR, mass spectrometry, and X-ray crystallography, with SHELX software often employed for crystallographic refinement .

Properties

IUPAC Name |

tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17IN2O3/c1-10(2,3)16-9(15)13-5-4-12-8(14)7(11)6-13/h7H,4-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQLNMMURINQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate typically involves the iodination of a diazepane precursor. One common method includes the reaction of a tert-butyl diazepane-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the diazepane ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

Major Products Formed

Substitution: Products with new functional groups replacing the iodine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and receptor ligands, due to its ability to interact with biological macromolecules.

Medicine: Potential use in drug discovery and development, particularly for compounds targeting neurological disorders.

Industry: As an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodinated diazepane ring can facilitate binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate with analogous diazepane derivatives, focusing on substituent effects , reactivity , and applications .

Table 1: Structural and Functional Comparisons

Key Findings

Substituent-Driven Reactivity :

- The iodine atom in the target compound enables halogen-exchange reactions (e.g., Miyaura borylation) more readily than alkyl/aryl substituents in analogs like compound 58 or 20j .

- Electron-withdrawing groups (e.g., 5-oxo) increase electrophilicity at adjacent positions, facilitating nucleophilic attacks. This contrasts with 5-phenyl derivatives, where the aromatic ring stabilizes the diazepane core but reduces reactivity .

Synthetic Utility :

- The Boc-protected 6-iodo derivative is preferred for late-stage functionalization in drug discovery due to its stability and compatibility with transition-metal catalysts .

- In contrast, allyl-substituted analogs (e.g., 58 ) are used in ring-expansion strategies for natural product synthesis but require stringent temperature control to prevent polymerization .

Safety and Handling :

- Iodo-containing compounds generally require precautions against light and moisture to prevent decomposition, whereas phenyl-substituted analogs (e.g., AG0066GP) pose higher acute toxicity risks (H302) .

- Allyl/methoxycarbonyl derivatives (e.g., 20j ) demand inert atmospheres due to Pd catalyst residues and air-sensitive intermediates .

Crystallographic Characterization :

- SHELX software is widely used for refining crystal structures of diazepane derivatives, though newer programs offer superior automation for macromolecules .

Biological Activity

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a small molecule with significant potential in pharmaceutical research and development. Its unique structure, characterized by an iodine atom and a diazepane ring, contributes to its biological activity and versatility as a building block for various chemical syntheses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C10H17IN2O3

- Molecular Weight : 340.2 g/mol

- CAS Number : 2243515-29-7

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to participate in substitution reactions with biological macromolecules. This compound has been identified as a potential inhibitor of specific enzymes and a ligand for various receptors, which may modulate their activities.

Biological Applications

The compound has shown promise in several areas:

- Enzyme Inhibition : It can act as an inhibitor for enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and neurodegenerative diseases.

- Receptor Interaction : Its ability to bind to receptor sites makes it a candidate for drug development targeting neurological disorders.

- Chemical Synthesis : As a versatile scaffold, it serves as a precursor for synthesizing more complex bioactive compounds.

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of various compounds on KB cells (human oral epidermoid carcinoma cells), this compound demonstrated significant antitumor activity. The compound was part of a screening process that identified several bioactive compounds capable of inhibiting tumor growth through apoptosis induction .

Case Study 2: Neurological Applications

Research has indicated that derivatives of this compound may interact with neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease. The iodinated structure enhances binding affinity to certain receptors compared to non-iodinated analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Enzyme inhibitor, receptor ligand | Contains iodine for enhanced reactivity |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | Structure | Moderate biological activity | Lacks iodine, less reactive |

| Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | Structure | Potential enzyme inhibitor | Different substituent pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.